molecular formula C17H18N6O2 B7358679 4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide

4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide

Cat. No.: B7358679
M. Wt: 338.4 g/mol
InChI Key: QZMAWGZZPYFAAX-UHFFFAOYSA-N
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Description

4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide is a synthetic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and quantity .

Chemical Reactions Analysis

Types of Reactions

4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide involves its interaction with protein kinase B (PKB or Akt). By binding to the ATP-binding site of the kinase, the compound inhibits its activity, thereby disrupting downstream signaling pathways that promote cell growth and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide stands out due to its specific structural features, which confer high selectivity and potency as a kinase inhibitor. Its unique combination of the pyrrolo[2,3-d]pyrimidine core and the picolinamide moiety enhances its binding affinity and pharmacological properties .

Properties

IUPAC Name

N-methyl-4-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-18-17(24)14-8-11(2-5-19-14)25-12-4-7-23(9-12)16-13-3-6-20-15(13)21-10-22-16/h2-3,5-6,8,10,12H,4,7,9H2,1H3,(H,18,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMAWGZZPYFAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2CCN(C2)C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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